ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Overview
Description
ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol, the benzothiazole ring is formed through cyclization with a carboxylic acid derivative.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
ETHYL 2-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic rings and are known for their biological activities.
Imidazole Derivatives: Similar to pyrazoles, imidazoles are five-membered rings with nitrogen atoms and have diverse applications in medicinal chemistry.
Pyrazole Derivatives: These compounds share the pyrazole moiety and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methylpyrazole-3-carbonyl)oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-3-25-15(23)10-4-5-11-13(8-10)27-17(19-11)20-14(22)9-26-16(24)12-6-7-18-21(12)2/h4-8H,3,9H2,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUYCLDFNBXZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=NN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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